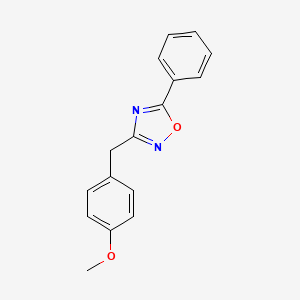![molecular formula C15H13N3OS B5732395 3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5732395.png)
3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridine ring and an oxadiazole ring.
Mecanismo De Acción
The mechanism of action of 3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been suggested that this compound acts as an inhibitor of tubulin polymerization, which is essential for cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have cytotoxic effects on cancer cells and to inhibit the growth of cancer cells. It has also been shown to have potential as an organic semiconductor and as a pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine in lab experiments is its potential as an anticancer agent. It has been shown to have cytotoxic effects on cancer cells and to inhibit the growth of cancer cells. Another advantage is its potential as an organic semiconductor. It has been used as a building block for the synthesis of organic semiconductors. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on 3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine. One future direction is the development of more efficient synthesis methods for this compound. Another future direction is the study of its potential as an anticancer agent in combination with other chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, more research is needed to explore its potential applications in material science and agriculture.
Métodos De Síntesis
The synthesis of 3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine involves the reaction of 4-methylbenzenethiol, hydrazine hydrate, and 2-chloronicotinic acid in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine has potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In material science, this compound has been used as a building block for the synthesis of organic semiconductors. In agriculture, this compound has been studied for its potential as a pesticide.
Propiedades
IUPAC Name |
5-[(4-methylphenyl)sulfanylmethyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-11-4-6-13(7-5-11)20-10-14-17-15(18-19-14)12-3-2-8-16-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGGHKTZJVPDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)

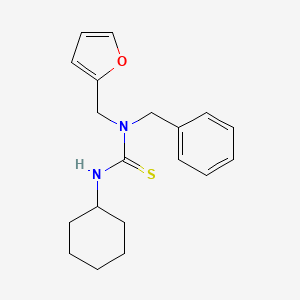
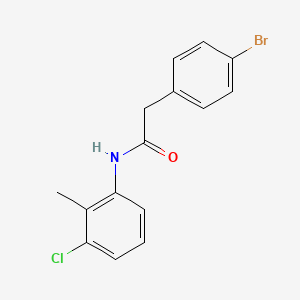
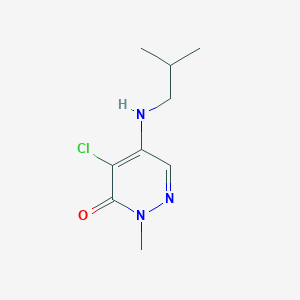
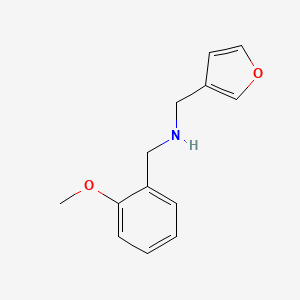

![N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5732359.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide](/img/structure/B5732362.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5732365.png)
![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5732377.png)
![N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5732383.png)
